molecular formula C13H20O3 B1239918 (6R)-vomifoliol

(6R)-vomifoliol

Cat. No.: B1239918
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-LWRBJFJMSA-N
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Description

Contextualization of (6R)-Vomifoliol within Apocarotenoid and Megastigmane Research

This compound is classified as a C13-norisoprenoid, a group of compounds derived from the enzymatic or oxidative breakdown of carotenoids. nih.govresearchgate.net Specifically, it belongs to the megastigmane subclass of norisoprenoids. mdpi.com Megastigmanes are characterized by a 13-carbon skeleton that results from the degradation of carotenoids like β-carotene. mdpi.comnmppdb.com.ng These compounds are widely distributed in the plant kingdom and are recognized as active constituents in many plants. mdpi.comnih.gov The formation of norisoprenoids, including megastigmanes like vomifoliol (B113931), is often associated with the degradation of carotenoids in various plants, contributing to their chemical profile. nmppdb.com.ng For instance, they are found in grapes, where they contribute to the aroma of wine. nih.govtandfonline.com

Significance of Stereochemistry in Norisoprenoid Studies, Emphasizing the (6R)-Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of norisoprenoid research. Vomifoliol can exist in the form of four primary stereoisomers: (6S,9S), (6S,9R), (6R,9S), and (6R,9R). mdpi.com The specific spatial configuration at carbons 6 and 9 significantly influences the compound's properties and biological function.

While isomers with a (6S)-configuration, such as (6S,9R)-vomifoliol (also known as blumenol A), are the most commonly isolated from natural sources, stereoisomers possessing the (6R)-configuration have also been identified in various plants. mdpi.commdpi.com The distinct stereochemistry is crucial for accurate identification and characterization. For example, the absolute configuration of related norisoprenoids has been determined by comparing them to known standards, such as (6R,7E,9R)-3-oxo-α-ionol extracted from tobacco. tandfonline.com The presence of different stereoisomers, including (6R,9R)-vomifoliol and (6R,9S)-vomifoliol, in various natural sources underscores the importance of stereochemical analysis in natural product chemistry. thegoodscentscompany.comresearchgate.net

Table 1: Known Stereoisomers of Vomifoliol

Stereoisomer Common Name/Synonym Selected Natural Sources
(6S,9R)-Vomifoliol Blumenol A Gaultheria procumbens, Lactuca sativa mdpi.commdpi.com
(6S,9S)-Vomifoliol Corchoionol C Lactuca sativa mdpi.commdpi.com
(6R,9R)-Vomifoliol - Identified in chemical databases thegoodscentscompany.com

Overview of Major Research Trajectories for this compound

Research on this compound and its isomers has followed several key trajectories, highlighting its multifaceted relevance.

Biological and Pharmacological Activities: A significant area of investigation is the compound's potential biological effects. Studies have explored the anti-inflammatory and antioxidant properties of vomifoliol isomers. mdpi.comresearchgate.net For example, (6S,9R)-vomifoliol from Gaultheria procumbens has been studied for its effects on human immune cells. mdpi.com Some forms of vomifoliol have also been identified as phytotoxins, substances produced by plants that can be toxic to other plants. nih.gov

Flavor and Fragrance Chemistry: As a member of the norisoprenoid family, vomifoliol is recognized for its sensory properties. cymitquimica.com Norisoprenoids are significant aroma and flavor compounds in many fruits, flowers, and beverages like wine. nmppdb.com.ngtandfonline.com Vomifoliol itself is listed as a flavoring agent, indicating its use in the food industry. nih.gov

Plant Physiology and Chemical Ecology: Vomifoliol is a degradation product of abscisic acid, a crucial plant hormone involved in developmental processes and responses to environmental stress. biosynth.com Its role as a signaling molecule that influences plant growth, stress tolerance, and hormonal pathways is a key area of research in plant physiology. biosynth.com The presence of vomifoliol and its glycosides in a wide array of plant species suggests it plays a role in the plant's interaction with its environment. researchgate.netwikidata.org

Table 2: Chemical and Physical Properties of Vomifoliol

Property Value
Molecular Formula C13H20O3 nih.govcymitquimica.com
Molecular Weight 224.30 g/mol nih.gov
IUPAC Name (4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one (for (+)-Vomifoliol) nih.govcymitquimica.com
CAS Number 23526-45-6 (for (+)-Vomifoliol) nih.govcymitquimica.com

| Classification | Sesquiterpene alcohol, Norisoprenoid, Megastigmane mdpi.comcymitquimica.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10?,13-/m0/s1

InChI Key

KPQMCAKZRXOZLB-LWRBJFJMSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Origin of Product

United States

Biosynthetic Pathways and Precursors of 6r Vomifoliol

Origins from Carotenoid Degradation Pathways

(6R)-vomifoliol belongs to a class of C13-norisoprenoids known as megastigmanes. researchgate.netmdpi.com These compounds are widely recognized as oxidative by-products or metabolites of C40 carotenoids, such as β-carotene. researchgate.netmdpi.com The biosynthesis of these norisoprenoids occurs naturally in plants through the oxidative cleavage of carotenoids, a process that breaks down the larger 40-carbon structure into smaller fragments, including the 13-carbon skeleton of megastigmanes. researchgate.netresearchgate.net This degradation is a significant source of various aroma and flavor compounds in many plants, flowers, and fruits. researchgate.net While many natural vomifoliol (B113931) isomers possess a (6S)-configuration, stereoisomers with the (6R)-configuration, along with their glycosides, have also been successfully isolated from various plant sources. mdpi.com

The foundational steps of this pathway occur within the plastids via the methyl-erythritol-phosphate (MEP) pathway, which is responsible for synthesizing isoprenoids. wikipedia.orgfrontiersin.org The C15 backbone of abscisic acid, a close structural relative of vomifoliol, is formed after the cleavage of C40 carotenoids, establishing a direct link between carotenoid metabolism and the formation of these related compounds. wikipedia.orguomustansiriyah.edu.iq

Role of Abscisic Acid (ABA) Metabolism in this compound Formation

Vomifoliol is considered a product of abscisic acid (ABA) metabolism. targetmol.com This relationship is crucial, as ABA itself is a key plant hormone synthesized from the cleavage of carotenoids. wikipedia.org The metabolic conversion of ABA provides a direct route to the formation of vomifoliol and related compounds.

In certain microorganisms, a catabolic pathway has been identified where ABA is converted to dehydrovomifoliol (B108579). wikipedia.orguomustansiriyah.edu.iq Studies involving soil bacteria such as Corynebacterium and Rhodococcus sp. have shown that these organisms can metabolize ABA, yielding dehydrovomifoliol as a major product. a-z.lumdpi.comnih.govmdpi.com Within this pathway, the enzyme vomifoliol dehydrogenase has been identified, which suggests that vomifoliol is a likely intermediate in the conversion of ABA to dehydrovomifoliol. uomustansiriyah.edu.iqa-z.lunih.gov This bacterial conversion pathway highlights a defined enzymatic step in the transformation of ABA.

Research suggests the existence of a biochemical interplay and a potential reversible equilibrium between ABA, vomifoliol, and dehydrovomifoliol. uwi.edu In experiments using non-sterile conditions, it was observed that vomifoliol could be converted into both ABA and dehydrovomifoliol. uwi.edu Conversely, ABA was also converted into vomifoliol and dehydrovomifoliol. uwi.edu In these transformations, dehydrovomifoliol appears to be a key intermediate. uwi.edu These findings support a model where a reversible equilibrium connects ABA and vomifoliol, allowing for metabolic flow in both directions depending on the biological context. uwi.edu For instance, the biosynthesis of ABA from vomifoliol was found to be more efficient in water-stressed seedlings. uwi.edu

Enzymatic Conversion of ABA to Vomifoliol Intermediates

Mechanistic Studies of Oxidative Cleavage Steps Leading to the (6R)-Configuration

The formation of the C13 megastigmane skeleton from a C40 carotenoid precursor is achieved through oxidative cleavage. researchgate.netresearchgate.net This type of chemical reaction is fundamental in synthetic chemistry for breaking down larger molecules into valuable smaller ones, such as carbonyl derivatives. nih.gov In the biological context of vomifoliol synthesis, this cleavage is an enzymatic process. While the general principle of carotenoid cleavage is established, specific mechanistic studies detailing the precise enzymatic actions and stereochemical control that result in the (6R)-configuration of vomifoliol are not yet fully elucidated in available research. The stereospecific synthesis of all four possible diastereoisomers of vomifoliol—(6S,9S), (6S,9R), (6R,9S), and (6R,9R)—has been achieved chemically, which aids in the identification and characterization of natural isomers. researchgate.net

Branching Pathways to Other Megastigmane Derivatives

The biosynthetic pathway originating from carotenoid degradation is not linear but branches out to produce a wide array of megastigmane derivatives. researchgate.net Following the initial cleavage, subsequent oxidation and glycosylation steps lead to a diversity of related compounds. researchgate.net For example, vomifoliol itself can be glycosylated to form its corresponding glucoside, roseoside (B58025). uwi.eduresearchgate.net The initial products of carotenoid degradation, such as β-ionone, can also be precursors to other megastigmanes like 3-hydroxy-β-ionol and 3-hydroxy-β-ionone. mdpi.comoup.com Investigations into plants like Tagetes erecta have revealed numerous co-occurring megastigmane-type norsesquiterpenoids, further illustrating the branching nature of this metabolic pathway. nih.gov

Data Tables

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound NameClassRole in Biosynthesis
β-Carotene CarotenoidPrimary C40 precursor molecule that undergoes oxidative cleavage. researchgate.net
Zeaxanthin CarotenoidThe first committed precursor in the biosynthesis of Abscisic Acid (ABA). wikipedia.orguomustansiriyah.edu.iq
Abscisic Acid (ABA) Plant HormoneA C15 product of carotenoid cleavage; can be metabolized into vomifoliol intermediates. wikipedia.orgtargetmol.com
Dehydrovomifoliol MegastigmaneAn intermediate in the conversion of ABA and a product of vomifoliol metabolism. a-z.luuwi.edu

Table 2: Examples of Branching Pathway Derivatives from Vomifoliol Biosynthesis

Compound NameClassRelationship to Vomifoliol Pathway
Roseoside Megastigmane GlycosideThe β-D-glucoside of vomifoliol, formed by glycosylation. uwi.eduresearchgate.net
3-Hydroxy-β-ionol MegastigmaneA related C13 derivative considered to be a carotenoid metabolite. oup.com
3-Hydroxy-β-ionone MegastigmaneAnother C13 carotenoid metabolite often found with related compounds. oup.com
β-Ionone MegastigmaneA common C13 breakdown product of carotenoids and a precursor to other derivatives. mdpi.comresearchgate.net

Enzymatic Mechanisms and Biochemical Transformations of 6r Vomifoliol

Characterization of Vomifoliol (B113931) Dehydrogenase (EC 1.1.1.221)

Vomifoliol dehydrogenase (EC 1.1.1.221) is a key enzyme in the metabolism of vomifoliol. wikipedia.orgexpasy.orgenzyme-database.org It belongs to the oxidoreductase family and is also known as vomifoliol 4'-dehydrogenase or vomifoliol:NAD+ 4'-oxidoreductase. wikipedia.orgenzyme-database.org This enzyme catalyzes the oxidation of vomifoliol to produce dehydrovomifoliol (B108579). expasy.orgenzyme-database.org

Substrate Specificity and Stereoselectivity for (6R)-Vomifoliol

Vomifoliol dehydrogenase exhibits specificity for vomifoliol isomers. The enzyme acts on (6S,9R)-vomifoliol, also known as blumenol A, to produce (6S)-6-hydroxy-3-oxo-α-ionone. researchgate.netenzyme-database.org The reaction involves the oxidation of the hydroxyl group at the C-9 position of the butene side chain. The stereochemistry at the C-6 position appears to be a crucial determinant for enzyme activity, as evidenced by the conversion of the (6S) isomer. While direct studies on the stereoselectivity for this compound by this specific enzyme are not extensively detailed in the provided results, the established reaction with the (6S,9R)-epimer suggests a high degree of stereospecificity. The enzyme's ability to discriminate between stereoisomers is a common feature of enzymatic catalysis, ensuring the precise formation of specific products. uni-hannover.de

Cofactor Requirements and Reaction Kinetics

The enzymatic oxidation of vomifoliol by vomifoliol dehydrogenase is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgenzyme-database.org NAD+ acts as the electron acceptor in the reaction, being reduced to NADH as vomifoliol is oxidized. wikipedia.orgenzyme-database.org

The general reaction is as follows: (6S,9R)-vomifoliol + NAD+ ⇌ (6S)-6-hydroxy-3-oxo-α-ionone + NADH + H+ enzyme-database.org

Glycosyltransferase Activity in the Formation of this compound Glycosides

Glycosylation is a common modification of this compound, leading to the formation of various glycosides. This process is catalyzed by glycosyltransferases (GTs), a large family of enzymes that transfer sugar moieties from an activated donor to an acceptor molecule. nih.gov

Regio- and Stereoselectivity of Glycosylation Processes

Glycosyltransferases exhibit high regio- and stereoselectivity, meaning they attach the sugar molecule to a specific hydroxyl group on the acceptor molecule with a specific stereochemical configuration. frontiersin.orgmdpi.com In the case of vomifoliol, glycosylation can occur at different positions, leading to a variety of glycosides. For example, roseoside (B58025) is a known glucoside of vomifoliol. researchgate.net The formation of complex structures like vomifoliol 9-O-glucopyranosyl-4-O-xylopyranosyl-6-O-glucopyranoside demonstrates the precise and sequential action of these enzymes. ontosight.ai The attachment of different sugar units at specific positions on the vomifoliol backbone is a hallmark of the regioselectivity of glycosyltransferases. frontiersin.orgontosight.ai The stereoselectivity ensures the formation of either α- or β-glycosidic bonds. preprints.org

Other Enzymatic Modifications and Downstream Metabolites of this compound

Beyond the action of dehydrogenases and glycosyltransferases, this compound can undergo other enzymatic modifications, leading to a range of downstream metabolites. These transformations contribute to the chemical diversity of C13-apocarotenoids in nature.

One significant downstream metabolite is abscisic acid, a major plant hormone. The metabolism of abscisic acid is linked to vomifoliol, suggesting that vomifoliol can be a precursor in its biosynthetic pathway. expasy.orgenzyme-database.org The conversion of vomifoliol to dehydrovomifoliol by vomifoliol dehydrogenase is a step in this metabolic network. expasy.orgenzyme-database.org Further enzymatic reactions, likely involving other oxidoreductases and enzymes, would be required to complete the transformation to abscisic acid.

The glycosylation of vomifoliol also leads to a variety of downstream metabolites. These glycosides, such as roseoside and more complex structures, can have different biological activities and physical properties compared to the aglycone. researchgate.netontosight.ai For example, glycosylation can increase the water solubility and stability of the compound.

Table of Research Findings on this compound's Enzymatic Transformations

Enzyme Class Specific Enzyme/Activity Substrate(s) Product(s) Cofactor/Donor Key Finding
Oxidoreductase Vomifoliol dehydrogenase (EC 1.1.1.221) (6S,9R)-Vomifoliol (6S)-6-hydroxy-3-oxo-α-ionone NAD+ Catalyzes the oxidation of the C-9 hydroxyl group. wikipedia.orgenzyme-database.org
Glycosyltransferase Plant UGTs This compound, other apocarotenols Vomifoliol glycosides (e.g., hexosides) UDP-sugars Exhibit regio- and stereoselectivity in attaching sugar moieties. nih.gov

| Glycosyltransferase | Unspecified | Vomifoliol | Vomifoliol 9-[glucosyl-(1->4) xylosyl-(1->6)-glucoside] | UDP-sugars | Formation of complex glycosides indicates sequential enzymatic action. mdpi.com |

Table of Chemical Compounds

Compound Name
This compound
(6S,9R)-Vomifoliol
Abscisic acid
Dehydrovomifoliol
NADH
NAD+
Roseoside
UDP-glucose
UDP-xylose
Vomifoliol 9-[glucosyl-(1->4) xylosyl-(1->6)-glucoside]
Vomifoliol 9-O-glucopyranosyl-4-O-xylopyranosyl-6-O-glucopyranoside
(6S)-6-hydroxy-3-oxo-α-ionone

Genetic and Molecular Regulation of 6r Vomifoliol Biosynthesis

Gene Expression Profiling of Biosynthetic Enzymes Under Varying Conditions

The expression of genes involved in the carotenoid pathway, which provides the precursors for (6R)-vomifoliol, is highly responsive to environmental conditions. Abiotic stresses such as drought, salinity, and high light intensity, as well as hormonal treatments, significantly modulate the transcript levels of key biosynthetic genes. mdpi.commdpi.com

Carotenoid cleavage dioxygenases (CCDs) are primary enzymes responsible for producing norisoprenoids by breaking down carotenoids. mdpi.com Studies in various plants have shown that the expression of CCD genes is often induced by stress. For example, in poplar, many PtCCD genes are responsive to osmotic stress and abscisic acid (ABA) treatment. mdpi.com The promoters of these genes contain cis-acting elements that respond to light, hormones, and stress, indicating a complex regulatory network at the transcriptional level. mdpi.commdpi.com

In grapes (Vitis vinifera), the expression of VvCCD4b shows a positive correlation with the accumulation of several norisoprenoids. Its expression is strongly induced by ABA, a plant hormone also derived from the carotenoid pathway and known to be a key regulator of stress responses and fruit ripening. frontiersin.org Similarly, in sweet potato, the gene for phytoene (B131915) synthase (IbPSY1), a rate-limiting enzyme in the upstream carotenoid pathway, is upregulated under salt and drought stress, suggesting a coordinated response to increase the pool of precursors for both stress-response hormones and other apocarotenoids. scielo.br

The table below summarizes findings on the expression of key genes under different conditions, illustrating the dynamic regulation of the pathway.

Table 1: Expression of Key Biosynthetic Genes Under Varying Conditions

GenePlant SpeciesConditionObserved Effect on ExpressionReference
PtCCD familyPoplar (Populus trichocarpa)Osmotic Stress / ABA TreatmentUpregulation of many family members mdpi.com
VvCCD4bGrape (Vitis vinifera)ABA Treatment / Berry RipeningStrong induction frontiersin.org
IbPSY1Sweet Potato (Ipomoea batatas)Salt and Drought StressUpregulation scielo.br
Flavonoid Biosynthesis Genes (e.g., PAL, CHS, FLS-1)Poplar (P. tremula × P. alba)Drought StressGradual increase with stress duration mdpi.com
VviDXS, VviCRTISO (isoforms)Grape (Vitis vinifera)NAA (synthetic auxin) TreatmentUpregulation of specific alternative splicing isoforms mdpi.comnih.gov

Transcriptional and Post-Transcriptional Regulation of Key Genes

The regulation of genes crucial for this compound production occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: Transcription factors (TFs) are key players that bind to specific DNA sequences (cis-acting elements) in the promoter regions of target genes, thereby activating or repressing their transcription. frontiersin.org Several TF families, including MYB, bZIP, and WRKY, have been implicated in controlling the carotenoid and norisoprenoid pathways. oup.comfrontiersin.org

In grapevine, the transcription factor VviWRKY24 has been identified as a key regulator of β-damascenone, another important norisoprenoid. oup.com VviWRKY24 promotes the biosynthesis of ABA by directly upregulating the VviNCED1 gene. The resulting increase in ABA then induces the expression of VviCCD4b, channeling metabolites towards norisoprenoid production. oup.com Another study in grapes using weighted gene co-expression network analysis (WGCNA) identified VviGATA26 as a potential regulator of norisoprenoid accumulation in response to treatments with ABA and the synthetic auxin NAA. mdpi.comnih.gov

Post-Transcriptional Regulation: Beyond the initial transcription of a gene into messenger RNA (mRNA), further regulatory layers exist. Alternative splicing is a significant post-transcriptional mechanism that can generate multiple mRNA variants (isoforms) from a single gene, potentially leading to proteins with different functions or stabilities. mdpi.com In grape berries treated with NAA, specific alternatively spliced isoforms of VviDXS (1-deoxy-D-xylulose-5-phosphate synthase) and VviCRTISO (carotenoid isomerase) were upregulated, which was predicted to contribute to the accumulation of norisoprenoids. mdpi.comnih.gov This highlights that regulation can be fine-tuned by controlling which version of a protein is produced.

Exploration of Regulatory Networks Controlling Norisoprenoid Production

The production of this compound is not governed by single genes in isolation but by complex and interconnected regulatory networks. These networks integrate hormonal signals, developmental programs, and environmental stress responses to modulate the metabolic flux through the carotenoid pathway.

Hormonal crosstalk is a central theme. ABA, itself a carotenoid derivative, often acts as a positive feedback regulator, inducing the expression of CCD genes that lead to the production of other norisoprenoids. frontiersin.orgoup.com Conversely, hormones like auxin can also influence norisoprenoid levels, as seen with NAA treatment in grapes. mdpi.comnih.gov This interplay allows the plant to coordinate different physiological processes, such as ripening and stress adaptation.

Systems biology approaches, like WGCNA, have been instrumental in deconstructing these networks. By analyzing large-scale gene expression datasets, researchers can identify modules of co-expressed genes that are associated with the accumulation of specific metabolites. mdpi.comnih.gov For instance, WGCNA in grapevine revealed a network of genes, including transcription factors like VviGATA26 and MADS-box genes, that are highly correlated with norisoprenoid levels, suggesting they work in concert. mdpi.comnih.gov These analyses demonstrate that the regulation of this compound is part of a broader metabolic network that also controls the synthesis of other important compounds like flavonoids and other terpenes. frontiersin.org

Ecological and Physiological Roles of 6r Vomifoliol

Involvement in Plant Stress Responses

(6R)-Vomifoliol is recognized for its involvement in mediating plant stress responses. biosynth.com Its production is linked to the degradation of abscisic acid (ABA), a key plant hormone that regulates stress tolerance. biosynth.comwikipedia.org

Drought Stress Adaptation Mechanisms

Plants have developed various strategies to adapt to drought, a major environmental factor that limits their productivity. nih.gov These adaptations can be morphological, physiological, or biochemical. nih.gov A primary and immediate response to drought stress is the closure of stomata to reduce water loss through transpiration. wikipedia.orgnih.gov This process, however, also limits the intake of carbon dioxide, which can impact photosynthesis. nih.gov

Abscisic acid (ABA) is a central player in the response to drought. wikipedia.orgfrontiersin.org When soil water potential decreases, ABA is produced in the roots and transported to the leaves, where it triggers stomatal closure. wikipedia.org Vomifoliol (B113931) has been observed to induce stomatal closure in a manner similar to ABA at the same concentrations, suggesting it may act as an endogenous regulator of stomatal aperture and contribute to reducing water loss during drought. thegoodscentscompany.com

Responses to Other Abiotic Stressors (e.g., Osmotic Stress)

Osmotic stress, often a consequence of high salinity or drought, poses a significant challenge to plant survival by affecting water uptake. purdue.edu Plants respond to osmotic stress through a process called osmotic adjustment, where they accumulate solutes to maintain cell turgor. frontiersin.org Abscisic acid is a key hormone in signaling and coordinating responses to osmotic stress. frontiersin.orgnih.gov The functionality of ABA is mediated through complex signaling pathways. frontiersin.org

The response to osmotic stress involves both ABA-dependent and ABA-independent signaling pathways. encyclopedia.pub These pathways lead to the expression of stress-responsive genes that help the plant tolerate the adverse conditions. encyclopedia.pubnih.gov As a degradation product of ABA, this compound is implicated in these stress response pathways, although its precise role in osmotic stress signaling is an area of ongoing research. biosynth.com

Role as a Plant Signaling Molecule

This compound functions as a signaling molecule that influences various aspects of plant life, from growth and development to responses to environmental cues. biosynth.com

Interaction with Plant Hormone Pathways (e.g., ABA Signaling)

The interaction between this compound and the abscisic acid (ABA) signaling pathway is a key aspect of its function. ABA is a central regulator of many developmental processes and stress responses in plants. wikipedia.orgfrontiersin.org The levels of ABA are tightly controlled through biosynthesis and catabolism. frontiersin.org this compound is produced from the catabolism of ABA. wikipedia.org

The ABA signaling pathway involves a core set of components, including receptors, protein phosphatases, and protein kinases. frontiersin.org This pathway is crucial for mediating the effects of ABA on downstream targets, which ultimately leads to physiological responses like stomatal closure and changes in gene expression. frontiersin.orgencyclopedia.pub Given that vomifoliol can mimic some effects of ABA, such as inducing stomatal closure, it is considered to be an active participant in these signaling cascades. thegoodscentscompany.com

Influence on Plant Growth and Development

Plant hormones, including abscisic acid, play a critical role in regulating plant growth and development. frontiersin.org ABA is known to be involved in processes such as seed dormancy, bud dormancy, and the control of organ size. wikipedia.org It generally acts as a growth inhibitor, slowing down plant growth in preparation for stressful conditions like winter. wikipedia.org

As a related compound, this compound is also thought to influence plant growth. biosynth.com Its role as a signaling molecule suggests it can modulate developmental processes, likely through its interaction with the ABA pathway. biosynth.com

Contributions to Plant Allelopathy and Interspecies Interactions

Allelopathy refers to the biochemical interactions between plants, including the release of chemical compounds that can have beneficial or detrimental effects on other organisms. affrc.go.jp These compounds, known as allelochemicals, can influence the species composition of plant communities and play a role in the success of invasive species. plantprotection.plnih.gov

Potential Roles in Plant-Microbe and Plant-Pathogen Interactions

This compound, a secondary metabolite found across various plant species, is implicated in the complex chemical dialogues between plants and microorganisms. researchgate.net These interactions, which range from mutualistic to pathogenic, are often mediated by plant-derived chemical compounds. scitechnol.commdpi.com Research suggests that vomifoliol may function as a defensive compound against certain pathogenic fungi.

Specifically, vomifoliol has demonstrated direct antimicrobial activity against the fungal strains Aspergillus niger and Fusarium oxysporum. researchgate.net Studies have determined the Minimum Inhibitory Concentration (MIC) for these interactions, providing quantitative evidence of its fungistatic potential. researchgate.net Fusarium oxysporum, in particular, is a well-known soil-borne pathogen responsible for causing vascular wilt in a wide range of host plants.

Table 1: Antimicrobial Activity of Vomifoliol

Fungal Strain Minimum Inhibitory Concentration (MIC)
Aspergillus niger 100 µg/ml
Fusarium oxysporum 50 µg/ml

Data sourced from a study on antimicrobial compounds. researchgate.net

Beyond direct antimicrobial action, vomifoliol may play a role in modulating plant defense responses upon detection of a pathogen. For instance, (6S,9R)-vomifoliol has been observed to inhibit the production of nitric oxide in murine macrophage cells that were activated by bacterial lipopolysaccharide (LPS). researchgate.net LPS is a recognized Pathogen-Associated Molecular Pattern (PAMP), a molecular signature that alerts an organism to the presence of bacteria, triggering an immune response. frontiersin.org This finding suggests that vomifoliol could be involved in regulating the inflammatory and defense signaling pathways that are initiated when a plant recognizes a bacterial pathogen. researchgate.net

The role of vomifoliol is not exclusively defensive. The compound has also been isolated from non-pathogenic endophytic fungi, such as Guignardia bidwellii found in the leaves of Garcinia hombroniana. researchgate.net However, the precise function of vomifoliol within this symbiotic relationship has not yet been determined, indicating that its ecological purpose can vary depending on the biological context. researchgate.net

Studies on this compound and Stomatal Aperture Regulation

Stomata are critical pores on the leaf surface that regulate gas exchange and water transpiration, and their aperture is tightly controlled by a variety of internal and environmental signals. longdom.orgslu.se One of the most important endogenous regulators of stomatal closure is the phytohormone abscisic acid (ABA), which is produced in response to drought stress. longdom.orgslu.se

Research has identified vomifoliol as a significant endogenous regulator of stomatal aperture, with effects that closely mimic those of ABA. mdpi.comresearchgate.netnih.gov A key study demonstrated that vomifoliol induced stomatal closure in epidermal strips of the aquatic plant Eichhornia crassipes to the same extent as ABA when applied at identical concentrations. nih.gov This suggests that vomifoliol is a potent signaling molecule in the control of plant water balance.

Table 2: Comparative Effect of Vomifoliol and Abscisic Acid (ABA) on Stomatal Aperture

Compound Effect on Stomatal Aperture in Eichhornia crassipes
Vomifoliol Induces closure
Abscisic Acid (ABA) Induces closure; effect is comparable to vomifoliol at identical concentrations

Findings are based on research on the effects of vomifoliol on stomatal function. nih.gov

The structural relationship between vomifoliol and ABA has led to investigations into its role as a potential precursor or catabolite in the ABA metabolic pathway, although its independent function as a stomatal regulator is evident. nih.gov Its presence in various plant families underscores its potential importance as a conserved mechanism for managing water stress through the regulation of stomatal behavior. mdpi.comnih.gov

Advanced Analytical Methodologies for 6r Vomifoliol Research

Chromatographic Techniques for Isolation and Separation of (6R)-Vomifoliol Stereoisomers

Chromatography is fundamental to the study of this compound, enabling its separation from other metabolites. The choice of technique is often dictated by the complexity of the sample matrix and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like vomifoliol (B113931). In a study on the chemical composition of Sulla honey, ultrasonic solvent extraction followed by GC-MS analysis successfully identified vomifoliol as a major norisoprenoid constituent. unica.it Similarly, GC-MS has been employed to analyze the organic extractives from Mentha spp. honey and the stomachs of bees, revealing the presence of vomifoliol, which was attributed to the plant origin. chemfaces.com

Research on Gaultheria procumbens utilized gas chromatography coupled with a flame ionization detector and mass spectrometer (GC-FID-MS) to quantify (6S,9R)-vomifoliol in various parts of the plant. mdpi.comnih.gov This analysis determined that the leaves were the most abundant source, containing 0.36 mg of the compound per gram of dry weight. mdpi.comnih.gov The technique's ability to separate compounds based on their boiling points and then provide mass-to-charge ratio data allows for both quantification and confident identification against spectral libraries.

Table 1: GC-MS Parameters for Vomifoliol Analysis

Parameter Example Condition Reference
Column HP-5MS unica.it
Extraction Method Ultrasonic Solvent Extraction (USE) with pentane/diethyl ether or dichloromethane unica.it
Identification Comparison of mass spectra and retention indices with standards and databases unica.itnist.gov

| Quantification | GC-FID-MS | mdpi.comnih.gov |

Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is exceptionally well-suited for analyzing less volatile and thermally labile compounds, including glycosylated forms of vomifoliol. wikipedia.org This technique offers high sensitivity, specificity, and resolving power for complex metabolomic analyses. animbiosci.org

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole-Time-of-Flight (QTOF) mass spectrometer has been used to profile glycosidic aroma precursors in grape varieties, successfully characterizing compounds like vomifoliol hexoside. researchgate.net Another study utilized Ultra-Performance Liquid Chromatography with a Diode-Array Detector and ESI-Mass Spectrometry (UPLC-DAD-ESI-MS) to identify vomifoliol derivatives in the shoot extract of Prunus domestica. researchgate.net The high mass accuracy of HRMS instruments like Orbitrap or Q-TOF allows for the determination of the elemental composition of parent and fragment ions, which is critical for identifying unknown metabolites and elucidating their structures. researchgate.netresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Spectroscopic Approaches for Structural Elucidation and Stereochemical Assignment

Once isolated, spectroscopic methods are indispensable for confirming the chemical structure of vomifoliol and, crucially, for determining the specific arrangement of atoms in space (stereochemistry).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. mdpi.com For instance, COSY spectra reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons separated by two or three bonds. mdpi.com These experiments were instrumental in confirming the cyclohexenone structure and the side chain of vomifoliol isolated from Echiochilon fruticosum. mdpi.com The complete assignment of proton and carbon signals provides unambiguous confirmation of the vomifoliol structure. mdpi.come-nps.or.kr

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Vomifoliol (in CDCl₃)

Position ¹³C Chemical Shift (δC) ¹H Chemical Shift (δH, multiplicity, J in Hz)
1 78.9 -
2 50.0 2.25 (d, 16.9), 2.45 (d, 16.9)
3 195.5 -
4 127.9 5.90 (s)
5 162.7 -
6 41.2 -
7 129.9 5.81 (dd, 15.7, 6.4)
8 135.5 5.84 (dd, 15.7, 1.4)
9 68.0 4.41 (dq, 6.4, 1.4)
10 23.9 1.02 (s)
11 23.4 1.05 (s)
12 19.5 1.88 (s)
13 23.8 1.29 (d, 6.4)

Data adapted from reference mdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com It is a critical tool for determining the absolute configuration of stereocenters. For vomifoliol and its derivatives, the stereochemistry at the C-6 position dictates the sign of the Cotton effect observed in the CD spectrum. researchgate.net

Studies have shown that the absolute configuration of C-6 can be assigned by comparing the experimental CD spectrum to those of synthesized stereoisomers with known configurations. researchgate.net For example, a (6R) configuration is characterized by a negative Cotton effect around 241 nm and a positive effect at 322 nm. researchgate.net Conversely, a positive Cotton effect at 239 nm was used to determine a (6S) configuration in a related vomifoliol derivative. e-nps.or.kr This technique is highly sensitive to the spatial arrangement of the chromophore and nearby chiral centers, making it essential for the stereochemical assignment of this compound. mtoz-biolabs.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Advanced Metabolomics Techniques for Pathway Elucidation

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Advanced, MS-based metabolomics is a powerful approach for elucidating the metabolic pathways that produce or consume this compound. nih.govunibas.it Untargeted metabolomics, often using LC-HRMS, allows for the simultaneous measurement of thousands of metabolites, providing a snapshot of the metabolic state. thermofisher.comnih.gov

This approach is crucial for placing this compound within a broader biochemical context. Research suggests that vomifoliol is a metabolite in the abscisic acid (ABA) degradation pathway. chemfaces.com For example, a Corynebacterium species was found to metabolize ABA into dehydrovomifoliol (B108579), with cell-free extracts showing vomifoliol dehydrogenase activity, strongly indicating that vomifoliol is the direct precursor. chemfaces.com By comparing the metabolic profiles of different organisms or cells under various conditions, researchers can identify co-regulated metabolites and reconstruct the biochemical networks involving this compound. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(6S,9R)-vomifoliol
Vomifoliol
Abscisic acid (ABA)
Dehydrovomifoliol

In Silico Screening and Molecular Docking Studies (e.g., enzyme interaction)

In contemporary pharmacological research, in silico screening and molecular docking have emerged as indispensable tools for the high-throughput evaluation of natural compounds and the elucidation of their potential therapeutic mechanisms. These computational methodologies allow for the prediction and analysis of interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme, at the molecular level. This approach accelerates the identification of lead compounds and provides critical insights into their binding affinities and interaction patterns, thereby guiding further experimental validation.

Research employing these advanced techniques has identified this compound as a promising ligand for specific enzyme targets. Molecular docking studies simulate the binding orientation and affinity of a compound within the active site of a target protein, offering a rational basis for its observed biological activity.

A notable study focused on identifying natural inhibitors of bacterial iron acquisition, a critical pathway for pathogen survival. biointerfaceresearch.com In this research, this compound was screened against key enzymes in E. coli. biointerfaceresearch.com Molecular docking simulations were performed using AutoDock 4.2 to assess the binding potential of vomifoliol against Isochorismate synthase (ICS), an enzyme crucial for the biosynthesis of the siderophore enterobactin. biointerfaceresearch.com The crystal structure of ICS, with the PDB ID 3HWO, was used for the docking analysis. biointerfaceresearch.com The results revealed that vomifoliol exhibited a strong binding affinity for ICS, with a calculated binding energy of -7.96 kcal/mol. biointerfaceresearch.comresearchgate.net Further analysis indicated that vomifoliol interacts with the same key amino acid residues in the active site as the enzyme's natural ligand. biointerfaceresearch.comresearchgate.net These critical residues involved in the interaction include Ser215, Gly214, Gly361, Ala303, Arg347, Ala360, His276, and Lys380. researchgate.net This interaction suggests that this compound may act as a competitive inhibitor, potentially disrupting bacterial iron sequestration. biointerfaceresearch.com

Other research has identified Calcineurin (CN) as another potential enzyme target for vomifoliol. researchgate.net Studies have shown that vomifoliol can inhibit the Calcineurin-dependent NFAT (Nuclear Factor of Activated T-cells) signaling pathway in vitro. researchgate.netdntb.gov.ua This finding points to Calcineurin as a target enzyme, suggesting a potential mechanism for the immunosuppressive effects of vomifoliol. researchgate.net

The detailed findings from the molecular docking study are summarized in the table below.

Table 1: Molecular Docking Analysis of this compound with Target Enzyme

Target EnzymePDB IDLigandBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
Isochorismate synthase (ICS)3HWOThis compound-7.96Ser215, Gly214, Gly361, Ala303, Arg347, Ala360, His276, Lys380 researchgate.net, biointerfaceresearch.com

Synthetic Chemistry Research on 6r Vomifoliol and Its Analogues

Enantioselective Synthesis Strategies for (6R)-Vomifoliol

The controlled, stereospecific synthesis of this compound is crucial for confirming the structure of natural products and for providing pure material for biological studies. A significant strategy for achieving this involves the asymmetric transfer hydrogenation of an α,β-acetylenic ketone. researchgate.net This key step allows for the creation of the necessary chiral centers with a high degree of stereochemical control.

One documented enantioselective synthesis approach successfully yielded optically active vomifoliol (B113931) stereoisomers, including those with the (6R) configuration. researchgate.net The synthesis commenced with an α,β-acetylenic ketone (compound 10 in the study), which was subjected to an asymmetric transfer hydrogenation to produce the corresponding α-acetylenic alcohols (11a or 11b ). researchgate.net These chiral intermediates are pivotal for constructing the full vomifoliol skeleton. Another proposed retrosynthetic plan for vomifoliol begins with the more common starting material, isophorone. researchgate.net The synthesis of related C13-norisoprenoids, such as (R,R)-blumenol B, has also been achieved enantioselectively, starting from commercially available 4-oxoisophorone, demonstrating the utility of this foundational chemical scaffold. nih.gov

Preparation of Optically Active this compound Stereoisomers and Glycosides

A significant achievement in the study of vomifoliol has been the stereospecific synthesis of all four possible diastereoisomers: (6S,9S), (6S,9R), (6R,9S), and (6R,9R). researchgate.net This was critical because historical difficulties in discriminating between diastereoisomers using spectroscopic methods had led to conflicting data in the literature regarding the absolute configurations at the C-6 and C-9 positions. researchgate.net The successful synthesis and full spectroscopic characterization of each pure stereoisomer have enabled the definitive assignment of configurations for natural samples. researchgate.net

The same synthetic pathway, which proceeds via an α-acetylenic alcohol intermediate, was extended to prepare the corresponding glucosides of each vomifoliol stereoisomer, known as roseosides. researchgate.net This allowed for the synthesis of (6R,9S)-roseoside and (6R,9R)-roseoside, among others. researchgate.net Another approach successfully used glucose as a chiral resolving agent to synthesize the four stereoisomers of roseoside (B58025), further demonstrating the ability to access these specific glycosylated derivatives. nih.gov The availability of these optically pure stereoisomers and their glucosides is essential for investigating their distinct biological activities. researchgate.netnih.gov

Derivatization and Structural Modification for Mechanistic Studies

The derivatization of this compound and related structures is a key strategy for conducting mechanistic and structure-activity relationship (SAR) studies. These modifications help to elucidate how the molecule interacts with biological targets and which structural features are essential for its activity. iiste.orgrsc.org

A primary form of derivatization for vomifoliol is glycosylation. Studies on glycosides have shown that the type and arrangement of sugar moieties can significantly impact a compound's biological properties. ontosight.ai For example, a specific derivative, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, isolated from Diospyros Kaki leaves, was identified as a potent α-glucosidase inhibitor. researchgate.netresearchgate.net This finding suggests that the addition of the disaccharide group is crucial for this specific inhibitory mechanism. researchgate.netresearchgate.net

Furthermore, SAR studies have been conducted by comparing the biological activities of different stereoisomers. In an investigation of the inhibitory effects of roseoside stereoisomers on leukotriene release, the (6S)-isomers were found to be approximately twice as active as the (6R)-isomers. nih.gov This demonstrates that the stereochemistry at the C-6 position is a critical determinant of biological function, providing valuable insight into the mechanism of action. nih.gov Mechanistic studies on the parent compound, (6S,9R)-vomifoliol, have also been performed to understand its anti-inflammatory effects by measuring its impact on the gene expression of targets like IL-6 and NF-κB. mdpi.com

Biocatalytic Approaches for this compound Synthesis and Transformation

Biocatalysis offers a powerful and sustainable tool for the synthesis and transformation of complex molecules like this compound, often providing superior regio- and stereoselectivity under mild reaction conditions. chemicalbook.com

A key biocatalytic transformation involving vomifoliol is its oxidation by the enzyme vomifoliol dehydrogenase (EC 1.1.1.221). mdpi.comontosight.ai This NAD+-dependent oxidoreductase, found in Corynebacterium sp., catalyzes the oxidation of (6S,9R)-vomifoliol to dehydrovomifoliol (B108579) . mdpi.comontosight.ai This reaction is part of the bacterial metabolism of abscisic acid. mdpi.comontosight.ai

Enzymes are also crucial in the synthesis of vomifoliol derivatives, particularly complex glycosides. The biosynthesis of these compounds in plants involves enzyme-catalyzed reactions where glycosyltransferases attach sugar units to the vomifoliol aglycone. ontosight.ai This process can be replicated in laboratory settings to synthesize specific glycosides, offering a green alternative to complex chemical protection and deprotection steps. ontosight.ai The use of biocatalysis is a growing field in pharmaceutical research, enabling the efficient production of complex chiral molecules and their derivatives.

Theoretical and Computational Studies of 6r Vomifoliol

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (6R)-vomifoliol. jacsdirectory.comrsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. substack.com

Conformational Analysis: The flexibility of the cyclohexenone ring and the side chain of this compound means it can exist in multiple low-energy shapes or conformations. Identifying the most stable conformers is crucial, as the molecule's shape dictates how it interacts with biological receptors. A comprehensive conformational analysis is typically performed by systematically rotating the molecule's flexible torsional angles and calculating the energy of each resulting structure. mdpi.com For this compound, key rotations would occur around the single bonds connecting the ring to the butenyl side chain and within the side chain itself.

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of each potential conformer is optimized to find its minimum energy structure. jacsdirectory.com Vibrational frequency calculations are then performed to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies). mdpi.com The relative energies (including zero-point vibrational energy corrections) of these stable conformers are compared to identify the global minimum—the most stable conformation—and other low-energy conformers that may exist in equilibrium. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution formula. mdpi.com

Electronic Properties: Quantum chemical calculations also reveal the electronic nature of this compound. The distribution of electrons is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Another key property is the molecular electrostatic potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential, often near hydrogen atoms). This map is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to how this compound binds to biological targets. substack.comwavefun.com

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)
PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capability.
Energy of LUMO-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
MESP Negative RegionLocated around carbonyl and hydroxyl oxygensIndicates sites for electrophilic attack and hydrogen bond donation.
MESP Positive RegionLocated around hydroxyl hydrogensIndicates sites for nucleophilic attack and hydrogen bond acceptance.

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, especially when interacting with a biomolecule like a protein or enzyme. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals fluctuations, conformational changes, and binding events. researchgate.net

The process typically begins with a starting structure of the this compound-biomolecule complex, often obtained from molecular docking studies. researchgate.netmdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in silico docking studies have been used to evaluate the binding affinity of vomifoliol (B113931) with targets like the enzyme calcineurin, which is involved in the NFAT signaling pathway. researchgate.net

Once docked, the complex is placed in a simulated physiological environment—a box of water molecules and ions—and the MD simulation is initiated. plos.org Over a simulation time of nanoseconds to microseconds, the trajectory is analyzed to understand the stability of the interaction. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. plos.org

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues in the protein, highlighting which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between this compound and the protein's active site residues over time, identifying the key interactions that anchor the ligand. plos.org

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy from the MD snapshots, providing a more accurate prediction of binding affinity than docking scores alone. plos.orgmdpi.com

These simulations can validate docking predictions and provide a deeper, dynamic understanding of the molecular recognition process, revealing how this compound adapts its conformation to fit into a binding pocket and the specific amino acid residues that are critical for the interaction. mdpi.com

Table 2: Summary of a Hypothetical Molecular Dynamics Simulation of this compound with a Target Enzyme
Analysis MetricFindingInterpretation
Molecular Docking Score-7.5 kcal/molPredicts a strong initial binding affinity. researchgate.net
Average RMSD of Complex0.25 nmThe complex remains stable throughout the simulation. plos.org
Key Interacting ResiduesAsp-121, Ser-234, Tyr-250Identifies the specific amino acids crucial for binding.
Dominant Interaction TypeHydrogen BondingHighlights the primary force driving the interaction.
Calculated Binding Free Energy-35.5 kJ/molConfirms a thermodynamically favorable and stable interaction. plos.org

In Silico Prediction of Biosynthetic Enzymes and Pathways

The biosynthesis of natural products like this compound is governed by specific sets of enzymes, which are encoded by genes often clustered together in the organism's genome. This collection of genes is known as a Biosynthetic Gene Cluster (BGC). In silico tools have become essential for genome mining to identify and predict the function of these BGCs. mdpi.com

For a compound like this compound, which is a C13-apocarotenoid, its biosynthesis is known to derive from the oxidative cleavage of carotenoids. The in silico prediction process would involve:

Genome Sequencing: Obtaining the full or partial genome sequence of an organism known to produce this compound.

BGC Identification: Using specialized bioinformatics platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolite Gene Clusters) to scan the genome. mdpi.com These tools recognize sequences that encode for characteristic enzyme families involved in secondary metabolism, such as PKS (Polyketide Synthase), NRPS (Non-Ribosomal Peptide Synthetase), and terpene synthases. mdpi.com

Pathway Prediction: Based on the identified enzymes within a cluster, the software predicts the core chemical structure of the resulting natural product. For this compound, the search would focus on identifying BGCs containing genes for carotenoid cleavage dioxygenases (CCDs), along with tailoring enzymes like reductases and hydroxylases that would modify the initial cleavage product to yield the final vomifoliol structure.

Homology Analysis: The predicted enzymes within the BGC are compared to databases of known enzymes to infer their specific function. For example, identifying a gene with high homology to a known 9-cis-epoxycarotenoid dioxygenase (NCED) would strongly suggest its involvement in the initial step of abscisic acid and, by extension, vomifoliol biosynthesis.

While these predictive tools are powerful, their hypotheses must be confirmed through experimental methods like gene knockout or heterologous expression of the predicted BGC. This combination of in silico prediction and experimental validation accelerates the discovery and understanding of how natural products are synthesized. mdpi.comresearchgate.net

Future Research Directions and Emerging Paradigms

Elucidating the Full Enzymatic Cascade for (6R)-Vomifoliol Biosynthesis

The biosynthesis of this compound is understood to originate from the oxidative degradation of carotenoids, particularly β-carotene. mdpi.com However, the complete enzymatic sequence leading to its formation remains partially unresolved. A pivotal area of future research is the definitive identification and characterization of all enzymes involved in this pathway.

Current knowledge points to the involvement of carotenoid cleavage dioxygenases (CCDs) in the initial steps, which cleave larger carotenoid molecules to produce C13-apocarotenoid precursors. While the general role of CCDs is established, the specific isoforms responsible for generating the direct precursors to this compound and the precise sequence of their actions are not fully elucidated.

Further research should focus on:

Identification of Specific CCDs: Utilizing genomic and proteomic approaches to identify the specific CCD enzymes that catalyze the cleavage of β-carotene to form the foundational C13 skeleton of vomifoliol (B113931).

Characterization of Downstream Enzymes: Identifying and characterizing the subsequent oxidoreductases and other enzymes that modify the initial cleavage product to yield the final this compound structure. This includes enzymes like vomifoliol dehydrogenase, which has been identified and is known to be a NAD+ dependent oxidoreductase. wikipedia.org

Reconstitution of the Pathway: In vitro reconstitution of the entire biosynthetic cascade using purified enzymes to confirm the function and order of each enzymatic step. mdpi.comfrontiersin.orgnih.gov

Understanding the complete enzymatic cascade will not only provide fundamental knowledge of plant metabolism but also open avenues for the biotechnological production of this compound.

Deeper Understanding of this compound's Signaling Pathways in Plants

This compound is recognized as a signaling molecule that influences various aspects of plant growth and development, often in conjunction with the stress hormone abscisic acid (ABA). biosynth.commedchemexpress.com Future investigations need to move beyond this general understanding to delineate the specific molecular mechanisms of its action.

Key research questions include:

Receptor Identification: A primary goal is the identification and characterization of the specific cellular receptors that bind to this compound. This is a crucial step in understanding how the signal is perceived by the plant cell.

Signal Transduction Cascade: Once the receptor is identified, the downstream signaling components, such as protein kinases, phosphatases, and transcription factors, that are activated or deactivated in response to this compound binding need to be elucidated. This will reveal how the initial signal is amplified and transmitted to elicit a physiological response.

Crosstalk with Other Hormones: While a connection to the ABA pathway is known, the extent and nature of crosstalk with other plant hormone signaling pathways (e.g., auxins, gibberellins, cytokinins) remain to be explored in detail.

A thorough understanding of these signaling pathways will clarify how this compound regulates processes such as stomatal closure, seed germination, and stress responses. wikipedia.org

Unraveling the Ecological Significance of this compound in Complex Ecosystems

The presence of this compound in various plant species suggests it plays a role in their interactions with the surrounding environment. nih.gov Future research should aim to unravel the ecological significance of this compound in complex ecosystems.

Areas for investigation include:

Allelopathy: this compound has been suggested to possess allelopathic properties, potentially inhibiting the growth of neighboring plants. researchgate.netmdpi.com Further studies are needed to confirm these effects under natural conditions and to determine the concentrations at which it is active.

Plant-Microbe Interactions: Investigating the role of this compound in mediating interactions with both pathogenic and beneficial microbes is crucial. It may act as a defense compound against pathogens or as a signaling molecule in symbiotic relationships.

Herbivore Deterrence: The potential of this compound to deter herbivores is another important area of ecological research. Its bitter taste or other properties might make plants less palatable to insects and other animals.

Elucidating these ecological roles will provide a more complete picture of the adaptive advantages conferred by the production of this compound.

Development of Advanced Methodologies for Stereospecific Analysis and Quantification

Vomifoliol exists as four stereoisomers: (6S,9S), (6S,9R), (6R,9S), and (6R,9R). mdpi.com The biological activity of these isomers can differ significantly. Therefore, the development of advanced analytical methods for their stereospecific separation and quantification is paramount.

Future research in this area should focus on:

Chiral Chromatography: Advancing chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods to achieve baseline separation of all four stereoisomers. researchgate.net This will allow for the accurate quantification of each isomer in complex biological samples.

Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) coupled with chiral separation techniques can provide high sensitivity and selectivity for the detection and quantification of this compound and its isomers, even at trace levels. uniud.it

Circular Dichroism Spectroscopy: Circular dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules and can be used to confirm the stereochemistry of isolated vomifoliol isomers. researchgate.netmdpi.com

The development of these advanced analytical techniques is essential for accurately correlating specific stereoisomers with their biological functions.

Integration of Multi-Omics Data for Comprehensive System-Level Understanding

To gain a holistic understanding of the role of this compound in plant systems, it is necessary to integrate data from various "omics" platforms. metabolon.com This systems biology approach can reveal complex interactions and regulatory networks that might be missed by studying individual components in isolation.

Future research should involve the integration of:

Genomics: Identifying the genes responsible for the biosynthesis and signaling of this compound.

Transcriptomics: Studying how the expression of these and other genes changes in response to varying levels of this compound or under different environmental conditions.

Proteomics: Analyzing changes in the proteome to identify the proteins involved in the biosynthesis, transport, and signaling of this compound.

Metabolomics: Quantifying the levels of this compound, its precursors, and other related metabolites to understand the metabolic context in which it functions. researchgate.net

By integrating these multi-omics datasets, researchers can construct comprehensive models of the biological systems in which this compound operates, leading to new insights and hypotheses for further investigation. metabolon.com

Q & A

Basic Question: What are the primary natural sources of (6R)-vomifoliol, and how is its stereochemistry confirmed in plant extracts?

Answer:
this compound is a norisoprenoid metabolite identified in plants such as Sida acuta and Macrococculus pomiferus. To confirm its stereochemistry, researchers use nuclear magnetic resonance (NMR) spectroscopy combined with chiral chromatography. For example, enantiomeric separation via high-performance liquid chromatography (HPLC) with chiral columns distinguishes this compound from its (6S) counterpart. Absolute configuration is validated using X-ray crystallography or electronic circular dichroism (ECD) .

Advanced Question: How can conflicting data on this compound’s phytotoxic activity be resolved across different experimental models?

Answer:
Contradictions in phytotoxicity studies often stem from variations in:

  • Experimental design : Differences in plant species, tissue types, or application methods (e.g., foliar vs. root exposure).
  • Concentration ranges : Dose-response curves may show hormetic effects (low-dose stimulation vs. high-dose inhibition).
  • Environmental factors : Light, temperature, and soil composition modulate metabolite activity.

To resolve discrepancies, researchers should:

Standardize bioassays using OECD guidelines for phytotoxicity testing.

Include positive controls (e.g., abscisic acid) and validate results with genetic knockouts or enzyme inhibition studies.

Perform meta-analyses of existing data to identify trends across studies .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Key parameters:

  • Ionization mode : Electrospray ionization (ESI) in negative mode for optimal fragmentation.
  • Column selection : C18 reversed-phase columns resolve this compound from co-eluting metabolites.
  • Internal standards : Stable isotopically labeled analogs (e.g., deuterated vomifoliol) correct for matrix effects .

Advanced Question: What are the challenges in synthesizing this compound enantioselectively, and how can asymmetric catalysis address them?

Answer:
Synthetic challenges include:

  • Stereocontrol : Achieving high enantiomeric excess (ee) at the C6 and C9 positions.
  • Functional group compatibility : The α,β-unsaturated ketone moiety is prone to side reactions.

Methodological solutions:

  • Chiral auxiliaries : Use of Evans’ oxazolidinones to direct stereochemistry during aldol reactions.
  • Organocatalysis : Proline-derived catalysts enable asymmetric Michael additions to construct the cyclohexenone core.
  • Biocatalysis : Ketoreductases selectively reduce diketones to the desired (6R)-configuration .

Basic Question: How does this compound interact with plant signaling pathways, and what model systems are suitable for mechanistic studies?

Answer:
this compound inhibits strigolactone biosynthesis, affecting root architecture and symbiosis with mycorrhizal fungi. Model systems include:

  • Arabidopsis thaliana mutants (e.g., max2) to study strigolactone signaling.
  • Hydroponic cultures for real-time monitoring of root exudates via LC-MS.
  • Transcriptomic analysis (RNA-seq) to identify differentially expressed genes in treated vs. untreated tissues .

Advanced Question: What computational tools are effective for predicting this compound’s metabolic fate in plant-microbe interactions?

Answer:
Predictive workflows integrate:

Molecular docking : Tools like AutoDock Vina simulate binding to cytochrome P450 enzymes.

Metabolic network modeling : Genome-scale models (e.g., PlantSEED) predict degradation pathways.

Machine learning : Random forest classifiers trained on metabolomic datasets identify likely microbial transformation products .

Basic Question: How should researchers design a literature review to contextualize this compound’s ecological roles?

Answer:
Follow these steps:

Database selection : Use PubMed, SciFinder, and Web of Science with keywords: “this compound,” “norisoprenoid,” “phytotoxin,” “allelopathy.”

Inclusion criteria : Prioritize peer-reviewed studies with full spectral data (NMR, MS).

Gap analysis : Identify understudied areas (e.g., soil persistence, microbial degradation) using tools like VOSviewer for co-citation networks .

Advanced Question: How can proteomic approaches elucidate this compound’s molecular targets in plant cells?

Answer:
Employ:

  • Activity-based protein profiling (ABPP) : Labeled this compound analogs covalently bind target proteins.
  • Thermal proteome profiling (TPP) : Monitor protein stability shifts upon metabolite binding.
  • Co-immunoprecipitation (Co-IP) : Identify interacting partners using anti-vomifoliol antibodies .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during extraction to avoid inhalation of volatile derivatives.
  • Waste disposal : Neutralize phytotoxic residues with activated charcoal before disposal .

Advanced Question: How can researchers address reproducibility issues in this compound’s bioactivity assays?

Answer:
Adopt the following framework:

  • Pre-registration : Document protocols on platforms like OSF or Protocols.io .
  • Blinded analysis : Separate sample preparation and data interpretation teams.
  • Data sharing : Publish raw NMR, MS, and bioassay data in repositories like MetaboLights .

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(6R)-vomifoliol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.